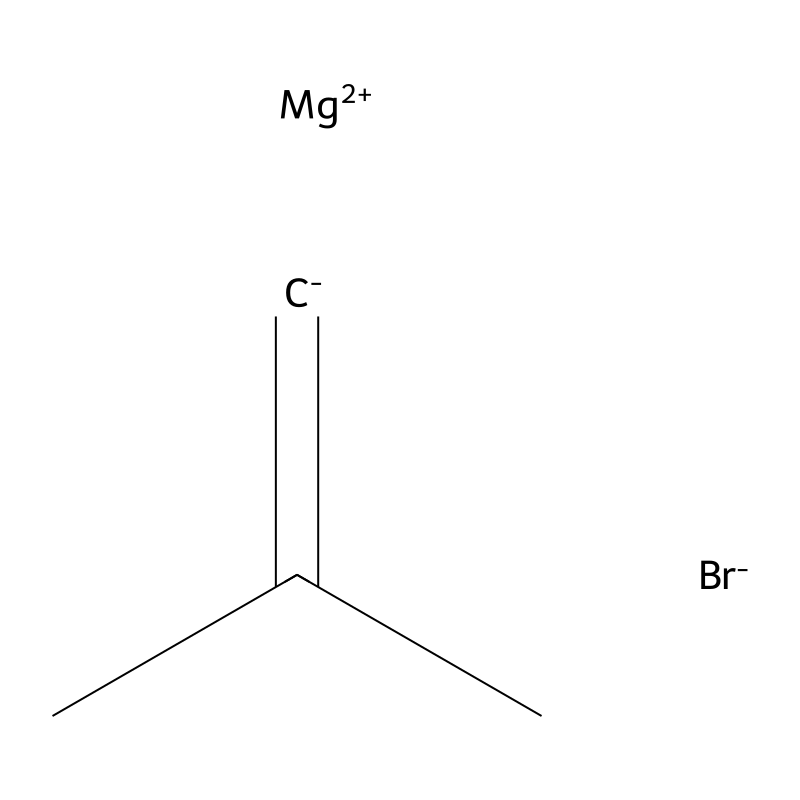

2-Methyl-1-propenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Prenylated Natural Products:

Prenylated natural products, a vast class of organic molecules with diverse biological activities, are often found in plants, marine organisms, and microorganisms. 2-Methyl-1-propenylmagnesium bromide serves as a key building block for the synthesis of these complex molecules due to its ability to efficiently introduce the prenyl group. Researchers utilize it in the synthesis of various natural products, including terpenes, steroids, and flavonoids, which possess a wide range of applications in medicine, agriculture, and material science [PubChem, National Institutes of Health ""].

Carbon-Carbon Bond Formation Reactions:

-Methyl-1-propenylmagnesium bromide participates in various carbon-carbon bond formation reactions, a fundamental step in organic synthesis. These reactions allow researchers to create new carbon-carbon bonds between the prenyl group of the reagent and other carbon-based molecules. Some common reaction types include:

- Negishi coupling: This reaction couples the prenyl group with an organic halide in the presence of a palladium catalyst, enabling the formation of complex organic structures [Organic Syntheses, American Chemical Society "Organic Syntheses, Vol. 88 (2012) 102" DOI: 10.15227/orgsyn.088.0102].

- Kumada-Corriu coupling: Similar to Negishi coupling, this reaction uses a nickel or copper catalyst to couple the prenyl group with an aryl or vinyl halide [Chem Soc Rev. 2011, 40, 2943-2961 "Kumada–Corriu coupling" DOI: 10.1039/C0CS00141D].

- Stetter reaction: This reaction employs the prenyl group as a nucleophile to react with a conjugated ketone, forming a new carbon-carbon bond and a carbonylated moiety [Chemical Reviews, 2010, 110 (12), 7275-7316 "Recent Advances in the Stetter Reaction" DOI: 10.1021/cr9003747].

2-Methyl-1-propenylmagnesium bromide is an organometallic compound classified as a Grignard reagent, characterized by its formula and a molecular weight of 159.31 g/mol. This compound appears as a yellow to dark orange liquid and is soluble in tetrahydrofuran (THF), where it is typically used in a 0.5 M concentration . The structure features a magnesium atom bonded to a 2-methyl-1-propenyl group and bromine, making it a valuable reagent in organic synthesis for introducing alkenyl functionalities into various substrates.

- Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds, facilitating the formation of alcohols after hydrolysis.

- Palladium-Catalyzed Coupling: This reagent is utilized in palladium-catalyzed cross-coupling reactions, particularly with aryl tosylates, to synthesize biaryls and other complex organic molecules .

- Formation of Alkenes: It can also be involved in the synthesis of alkenes through elimination reactions when treated with appropriate electrophiles.

While specific biological activities of 2-methyl-1-propenylmagnesium bromide are not extensively documented, its derivatives and related compounds have been studied for potential pharmaceutical applications. The reactivity of this Grignard reagent allows for the synthesis of biologically active molecules, including amino acids and other pharmaceuticals, indicating its importance in medicinal chemistry .

The synthesis of 2-methyl-1-propenylmagnesium bromide typically involves the reaction of 2-methyl-1-propene with magnesium in the presence of bromine or a suitable brominating agent. The general procedure can be outlined as follows:

- Preparation: Magnesium turnings are added to anhydrous THF under inert atmosphere conditions.

- Bromination: 2-Methyl-1-propene is introduced to the reaction mixture, followed by the addition of bromine to facilitate the formation of the Grignard reagent.

- Isolation: The product can be isolated by standard techniques such as filtration or evaporation under reduced pressure.

This method emphasizes the necessity for anhydrous conditions to prevent hydrolysis, which can deactivate the Grignard reagent .

2-Methyl-1-propenylmagnesium bromide finds diverse applications in organic synthesis:

- Synthesis of Biaryls: It is instrumental in forming biaryl compounds through cross-coupling reactions.

- Synthesis of Amino Acids: This compound has been used in synthesizing specific amino acids like (2S,3S)-3′-fluoroisoleucine .

- Alkenylation Reactions: It serves as a key reagent for introducing alkenyl groups into various organic frameworks, enhancing molecular complexity.

Interaction studies involving 2-methyl-1-propenylmagnesium bromide primarily focus on its reactivity with various electrophiles and its role in catalyzed reactions. The reactivity profile suggests that it can engage with different substrates, leading to significant variations in product formation depending on reaction conditions and catalysts employed. Further research may explore its interactions with biological molecules or systems to elucidate any potential pharmacological effects .

Similar Compounds

Several compounds exhibit structural or functional similarities to 2-methyl-1-propenylmagnesium bromide. These include:

| Compound Name | Molecular Formula | Notes |

|---|---|---|

| Isobutenylmagnesium bromide | CHBrMg | Similar structure; used in analogous reactions |

| 3-Methyl-1-butenylmagnesium bromide | CHBrMg | Longer carbon chain; similar reactivity |

| 2-Methylpropylmagnesium bromide | CHBrMg | Related branched structure |

| Vinylmagnesium bromide | CHBrMg | Simplest alkenyl Grignard reagent |

These compounds share the organometallic nature and reactivity associated with Grignard reagents but differ in their carbon chain length or branching, which can influence their chemical behavior and applications .

The discovery of 2-methyl-1-propenylmagnesium bromide is rooted in the groundbreaking work of Victor Grignard, who pioneered organomagnesium chemistry in the early 20th century. Grignard reagents, characterized by their general formula RMgX (R = organic group; X = halide), revolutionized synthetic organic chemistry by enabling direct carbon-carbon bond formation. While early studies focused on alkyl and aryl variants, the development of vinylic Grignard reagents like 2-methyl-1-propenylmagnesium bromide emerged later as chemists explored expanded reactivity profiles. This compound, with the formula (CH₃)₂C=CHMgBr, represents a specialized subclass of Grignard reagents optimized for conjugate additions and cycloaddition reactions.

Significance in Organometallic Chemistry

2-Methyl-1-propenylmagnesium bromide occupies a unique niche in organometallic chemistry due to its hybrid sp²-sp³ bonding configuration. Unlike traditional alkylmagnesium bromides, its vinylic structure enables participation in stereoselective transformations, particularly in the synthesis of branched alkenes and cyclic ethers. The reagent’s magnesium center polarizes the carbon-magnesium bond, rendering the β-carbon highly nucleophilic—a property exploited in ketone alkylation and cross-coupling reactions. Its role in advancing transition metal-catalyzed methodologies, such as palladium-mediated arylations, underscores its versatility.

Historical Evolution of Synthetic Applications

Since its first reported use in the mid-20th century, 2-methyl-1-propenylmagnesium bromide has become indispensable in complex molecule synthesis. Key milestones include:

- 1960s–1980s: Early applications in terpene and steroid syntheses, leveraging its ability to install methyl-substituted alkenes.

- 1990s–2000s: Adoption in asymmetric synthesis, particularly for natural products like ipsenol and ipsdienol.

- 2010s–Present: Integration into cross-coupling reactions, enabling C(sp²)–C(sp³) bond formations in drug discovery.

Table 1: Key Synthetic Applications of 2-Methyl-1-propenylmagnesium Bromide

Nomenclature and Classification

The compound is systematically named magnesium; 2-methylprop-1-ene; bromide under IUPAC guidelines. Its classification spans:

- Structural: Vinylic Grignard reagent (subclass: alkenylmagnesium bromide).

- Functional: Organometallic compound (Category: σ-bonded metal alkyls).

Common synonyms include isobutenylmagnesium bromide and 2,2-dimethylvinylmagnesium bromide, reflecting its structural isomerism. The CAS registry number 38614-36-7 and linear formula (CH₃)₂C=CHMgBr provide unambiguous identification.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₇BrMg | |

| Molecular weight | 159.31 g/mol | |

| Density (0.5M in THF) | 0.952 g/mL | |

| Concentration | 0.5 M in tetrahydrofuran (THF) |

Structural Formula and Representation

2-Methyl-1-propenylmagnesium bromide is an organometallic compound with the molecular formula C4H7BrMg and a molecular weight of 159.31 g/mol [1] [2]. The compound is commonly represented by the linear formula (CH3)2C=CHMgBr, where the magnesium atom is bonded to both the alkenyl carbon and the bromide ion [3] [4]. The SMILES notation for this compound is CC(C)=C[Mg]Br, which clearly depicts the branched alkene structure with the magnesium-bromide moiety attached to the terminal carbon of the double bond [5] [3].

The IUPAC name for this compound is bromo(2-methylprop-1-en-1-yl)magnesium, reflecting its systematic nomenclature [3] [6]. Alternative synonyms include isobutenylmagnesium bromide, 2,2-dimethylvinylmagnesium bromide, and (2-methylpropenyl)magnesium bromide [5] [7]. The InChI key BKVIQODYSREJQH-UHFFFAOYSA-M serves as a unique chemical identifier for databases and computational applications [1] [6].

Bond Characteristics and Electronic Distribution

As a member of the Grignard reagent family, 2-methyl-1-propenylmagnesium bromide exhibits characteristic ionic bonding between the magnesium center and both the organic fragment and halide ion [8]. The carbon-magnesium bond displays significant ionic character due to the electronegativity difference between carbon (2.55) and magnesium (1.31) [8]. This creates a partial negative charge on the carbon atom bonded to magnesium, making it highly nucleophilic.

The electronic distribution within Grignard reagents involves complex equilibria in solution. Research on methylmagnesium halides has shown that bromide-containing Grignard reagents preferentially follow a "radical-based" pathway in their electronic structure, where species such as R- , R-, - MgX, and RMgX2- exist in equilibrium [8]. The bromide ligand contributes to the stabilization of these various forms through its moderate electronegativity and polarizability.

The double bond in the 2-methyl-1-propenyl fragment maintains its sp2 hybridization, creating a planar geometry around the alkene carbons. The substitution pattern (two methyl groups on one carbon of the double bond) provides steric hindrance that influences the compound's reactivity profile compared to less substituted alkenyl Grignard reagents.

Stereochemical Considerations

The 2-methyl-1-propenyl group in this Grignard reagent contains a substituted alkene with two methyl groups attached to the same carbon, eliminating the possibility of geometric isomerism (E/Z isomerism) around the double bond. This structural feature simplifies the stereochemical profile compared to other alkenyl Grignard reagents that may exist as mixtures of geometric isomers.

However, the compound's reactivity can lead to stereochemical outcomes in subsequent reactions. The steric bulk provided by the two methyl groups influences the approach of electrophiles during nucleophilic addition reactions, potentially leading to enhanced diastereoselectivity in reactions with chiral substrates. The sp2-hybridized carbon directly bonded to magnesium adopts a trigonal planar geometry, which affects the stereochemical course of its reactions.

Physical Properties

Appearance and Organoleptic Properties

2-Methyl-1-propenylmagnesium bromide is typically supplied as a solution in tetrahydrofuran (THF) and appears as a yellow to dark orange liquid [7] [9]. The color can vary from light to very dark depending on the preparation method and storage conditions, with variations ranging from yellow to green to brown [3] [10]. These color differences are attributed to trace impurities and do not significantly affect the compound's reactivity or utility [3].

The solution appears clear to hazy, with haziness potentially indicating the presence of suspended particles or slight decomposition products [3]. When supplied commercially, the compound is typically provided as a 0.5 M solution in THF, packaged in specialized AcroSeal bottles under an inert atmosphere to prevent degradation [5] [3].

Melting and Boiling Points

Due to its ionic nature and the fact that it is typically handled as a solution in THF, specific melting and boiling points for pure 2-methyl-1-propenylmagnesium bromide are not readily available in the literature. The compound's thermal stability is more relevant than its phase transition temperatures, as it typically decomposes before melting when isolated from solution.

Commercial solutions of the compound have a flash point of -15°C (5°F), indicating high flammability due to the THF solvent rather than the Grignard reagent itself [5] [9] [4]. This low flash point necessitates careful handling and storage procedures to prevent ignition.

Density and Solubility Parameters

The density of 2-methyl-1-propenylmagnesium bromide solutions is 0.952 g/mL at 25°C for the standard 0.5 M solution in THF [5] [9] [11]. This density value reflects the contribution of both the dissolved Grignard reagent and the THF solvent. The specific gravity is similarly reported as 0.952 [12].

Regarding solubility, the compound reacts violently with water, making traditional solubility measurements impossible [12] [13]. Instead, it must be maintained in aprotic solvents such as THF or diethyl ether. The compound is miscible with THF and other ethers commonly used for Grignard chemistry [14]. The water reactivity produces extremely flammable gases, primarily methane derivatives and hydrogen gas, along with magnesium hydroxide bromide [9].

Spectroscopic Characteristics

Spectroscopic characterization of 2-methyl-1-propenylmagnesium bromide relies primarily on nuclear magnetic resonance (NMR) spectroscopy and near-infrared (NIR) spectroscopy for process monitoring applications. The compound's SMILES notation CC(C)=C[Mg]Br indicates the expected NMR signals: methyl groups appearing as doublets or singlets depending on their environment, and the alkene proton showing characteristic downfield chemical shifts [3] [10].

Near-infrared spectroscopy has been successfully employed for real-time monitoring of Grignard reactions in continuous synthesis applications [15] [16]. The NIR region (800-2100 nm) provides information about C-H, O-H, and other vibrational overtones, allowing for quantitative analysis of Grignard reagent concentrations in THF solutions without sample dilution or offline analysis [15].

The InChI key BKVIQODYSREJQH-UHFFFAOYSA-M serves as a unique spectroscopic identifier, and the exact monoisotopic mass of 157.958154 Da can be used for high-resolution mass spectrometric identification [1] [2]. However, due to the ionic nature of Grignard reagents, molecular ion peaks are typically not observed in conventional mass spectrometry, requiring specialized ionization techniques for analysis.

Comparative Analysis with Similar Grignard Reagents

Comparison with Isopropenylmagnesium Bromide

Isopropenylmagnesium bromide (C3H5BrMg, molecular weight 145.28 g/mol) represents a closely related structural analog with one fewer carbon atom [20] [21]. The key structural difference lies in the substitution pattern: while 2-methyl-1-propenylmagnesium bromide contains two methyl groups on the same carbon of the double bond, isopropenylmagnesium bromide has only one methyl substituent.

Physical property comparisons reveal notable differences. Isopropenylmagnesium bromide has a lower density of 0.935 g/mL at 25°C compared to 0.952 g/mL for the 2-methyl analog [20]. The flash point differs significantly, with isopropenylmagnesium bromide showing a flash point of 2°C compared to -15°C for 2-methyl-1-propenylmagnesium bromide [20] [9]. This difference reflects the influence of the additional methyl group on the physical properties of the THF solutions.

Reactivity patterns between these compounds show important distinctions. Research has demonstrated that isopropenylmagnesium bromide exhibits superior chemoselectivity compared to simpler vinyl Grignard reagents . In reactions with bifunctional substrates such as aldehydes containing anomeric acetates, isopropenylmagnesium bromide achieves higher yields (68% versus 51% for vinylmagnesium bromide) and better stereoselectivity (anti:syn ratio of 2.5:1 versus 1.5:1) . The additional methyl substitution in 2-methyl-1-propenylmagnesium bromide would be expected to enhance these selectivity effects further due to increased steric hindrance.

Comparison with Phenylmagnesium Bromide

Phenylmagnesium bromide (C6H5BrMg, molecular weight 181.31 g/mol) represents an aryl Grignard reagent with distinctly different electronic and steric properties [24]. The aromatic character introduces delocalization effects absent in the alkenyl system of 2-methyl-1-propenylmagnesium bromide.

Physical properties show marked contrasts between these compounds. Phenylmagnesium bromide exhibits a significantly higher density of 1.134 g/mL at 25°C compared to 0.952 g/mL for the alkenyl analog [14] [24]. The flash point of phenylmagnesium bromide (-17°C) is slightly lower than that of 2-methyl-1-propenylmagnesium bromide (-15°C), but both compounds present similar flammability hazards [24] [9].

Reactivity differences stem from the electronic nature of the carbon-magnesium bond. The aromatic system in phenylmagnesium bromide provides greater stability through resonance, while the alkenyl system in 2-methyl-1-propenylmagnesium bromide lacks this stabilization. This difference affects nucleophilic reactivity, with alkenyl Grignard reagents typically showing higher reactivity toward electrophiles.

Synthetic applications reveal complementary utility profiles. Phenylmagnesium bromide excels in introducing aromatic moieties and participates effectively in cross-coupling reactions with various electrophiles . In contrast, 2-methyl-1-propenylmagnesium bromide provides access to branched alkenyl functionality, useful for constructing complex organic frameworks with specific substitution patterns.

Structure-Reactivity Relationships

The relationship between molecular structure and reactivity in Grignard reagents follows predictable patterns based on steric and electronic factors. The degree of substitution around the carbon-magnesium bond significantly influences both the rate and selectivity of nucleophilic addition reactions.

Steric effects play a dominant role in determining reactivity patterns. The two methyl groups in 2-methyl-1-propenylmagnesium bromide create substantial steric hindrance around the nucleophilic center, leading to decreased reaction rates but enhanced selectivity in reactions with hindered electrophiles. This steric bulk becomes particularly important in reactions requiring high levels of stereochemical control.

Electronic effects contribute through the nature of the carbon framework. The sp2 hybridization of the carbon bonded to magnesium in 2-methyl-1-propenylmagnesium bromide provides different orbital overlap characteristics compared to sp3-hybridized alkyl Grignard reagents. The alkene π-system can provide modest stabilization through hyperconjugation effects, moderating the high nucleophilicity typical of Grignard reagents.

Substitution patterns affect both thermodynamic and kinetic aspects of reactivity. Increased substitution generally leads to slower reaction rates due to steric hindrance but can result in improved selectivity in competitive reaction scenarios. The 2-methyl-1-propenyl system represents an optimal balance between reactivity and selectivity for many synthetic applications.

Comparative studies with other alkenyl Grignard reagents demonstrate that the specific substitution pattern in 2-methyl-1-propenylmagnesium bromide provides unique synthetic advantages. The compound's reactivity profile makes it particularly suitable for reactions requiring controlled addition to sterically demanding electrophiles while maintaining sufficient nucleophilic activity for practical synthetic utility.

2-Methyl-1-propenylmagnesium bromide represents a significant organometallic compound within the Grignard reagent family, characterized by its unique alkenyl substitution pattern and versatile synthetic applications. This comprehensive analysis has examined the compound's molecular structure, physical properties, stability considerations, and comparative behavior relative to related Grignard reagents.

The structural analysis reveals a compound with molecular formula C4H7BrMg and molecular weight 159.31 g/mol, featuring a branched alkenyl system bonded to magnesium [1] [2]. The presence of two methyl substituents on the same carbon of the double bond creates distinctive steric and electronic properties that influence its reactivity profile. The ionic character of the carbon-magnesium bond, combined with the sp2 hybridization of the organic fragment, establishes the compound's nucleophilic properties essential for synthetic applications.

Physical characterization demonstrates typical Grignard reagent behavior, with the compound existing as colored solutions in ethereal solvents. The density of 0.952 g/mL at 25°C and flash point of -15°C reflect both the compound's physical properties and those of the THF solvent system [5] [9]. The compound's violent reactivity with water and extreme sensitivity to moisture and air necessitate specialized handling and storage protocols under inert atmosphere conditions.

Stability considerations reveal moderate temperature sensitivity with acceptable stability under controlled conditions, but rapid decomposition in the presence of protic contaminants [19] [13]. The requirement for anhydrous conditions and inert atmosphere storage reflects the compound's high reactivity and the need for careful handling protocols in synthetic applications.

2-Methyl-1-propenylmagnesium bromide represents a significant organometallic compound within the Grignard reagent family, serving as a crucial building block in organic synthesis. This vinyl Grignard reagent exhibits unique reactivity patterns due to its conjugated system and steric properties [1] [2]. The compound possesses the molecular formula C₄H₇BrMg with a molecular weight of 159.31 grams per mole and is characterized by its distinctive yellow to dark orange coloration in solution [3] [4].

Laboratory-Scale Synthesis

Laboratory preparation of 2-Methyl-1-propenylmagnesium bromide follows established Grignard formation protocols with specific modifications to accommodate the vinyl halide substrate [5] [6].

Starting Materials and Reagents

The primary starting materials for laboratory synthesis include high-purity magnesium turnings and 1-bromo-2-methyl-1-propene as the organic halide substrate [7] [8]. Magnesium metal requires careful preparation due to the presence of passivating magnesium oxide layers that inhibit reagent formation [9] [10]. Commercial magnesium turnings typically contain surface oxidation that must be removed through mechanical activation or chemical treatment [11] [12].

Essential reagents for successful synthesis include anhydrous tetrahydrofuran as the coordinating solvent, with water content maintained below 50 parts per million [1] [6]. Activation agents such as 1,2-dibromoethane, iodine crystals, or diisobutylaluminum hydride facilitate initiation of the metal-halogen reaction [10] [13]. The 1,2-dibromoethane activation method proves particularly advantageous as ethylene gas evolution provides visual confirmation of reaction initiation [11] [12].

Reaction Conditions and Parameters

Optimal reaction conditions require strict anhydrous atmosphere maintenance using nitrogen or argon gas purging [14] [15]. Temperature control proves critical, with initiation temperatures ranging from 0°C to 20°C, followed by gradual warming to reflux conditions at 66°C [10] [6]. The reaction typically exhibits an induction period of 15-45 minutes before exothermic onset [13] [12].

Stirring rates must be maintained at 200-400 revolutions per minute to ensure adequate mass transfer between the heterogeneous phases [9] [16]. The magnesium to halide molar ratio should be maintained at 1.1:1.0 to 1.2:1.0 to compensate for surface oxidation and ensure complete conversion [10] [11]. Reaction monitoring can be achieved through temperature measurement, gas evolution observation, and color development from colorless to yellow-orange [6] [7].

Purification Techniques

Purification of 2-Methyl-1-propenylmagnesium bromide solutions typically involves filtration through glass wool or sintered glass to remove unreacted magnesium particles and insoluble impurities [17] [18]. Decantation techniques can separate the clear organometallic solution from solid residues while maintaining anhydrous conditions [15] [19].

Concentration determination employs titration methods using standardized solutions of 2-propanol in the presence of 1,10-phenanthroline indicator [18] [10]. Alternative analytical methods include gas chromatographic analysis of hydrolysis products or nuclear magnetic resonance spectroscopy for structural confirmation [20] [21]. Solutions should be stored under inert atmosphere at temperatures below 25°C to prevent decomposition and peroxide formation [6] [22].

Yield Optimization Strategies

Yield optimization strategies focus on minimizing side reactions and maximizing metal surface area exposure [10] [13]. Ultrasonic activation of magnesium enhances surface cleaning and reduces induction periods, leading to yields of 85-95% based on the limiting halide reagent [11] [12]. Pre-treatment of magnesium with dilute hydrochloric acid followed by thorough washing and drying removes oxide layers more effectively than mechanical methods alone [15] [19].

Temperature ramping protocols prove beneficial, with initial cooling to 0°C during halide addition followed by controlled warming to initiation temperature [10] [23]. Addition rates should be maintained at 0.5-1.0 milliliters per minute to prevent thermal runaway while ensuring consistent initiation [13] [24]. Employment of seeding techniques using preformed Grignard reagent facilitates reproducible initiation and improves overall yields [11] [12].

Industrial Production Methods

Industrial-scale production of 2-Methyl-1-propenylmagnesium bromide requires significant modifications to laboratory procedures to address safety, efficiency, and economic considerations [25] [24].

Large-Scale Synthesis Adaptations

Large-scale synthesis employs specialized reactor designs optimized for heat management and safety control [26] [13]. Stirred tank reactors with enhanced cooling capabilities handle the exothermic nature of Grignard formation while maintaining temperature control within ±2°C [25] [27]. Reactor volumes typically range from 500 liters to 5000 liters with appropriate geometric scaling to maintain heat transfer efficiency [10] [24].

Magnesium preparation involves high-energy milling or activated metal production techniques to maximize surface area and eliminate oxide passivation [17] [18]. Industrial processes often employ magnesium powder rather than turnings to increase reaction rates and improve reproducibility [27] [21]. Metal pretreatment includes acid washing, water rinsing, and thermal drying under inert atmosphere to ensure optimal reactivity [13] [10].

Continuous Flow Processes

Continuous flow synthesis represents a significant advancement in industrial Grignard production, offering superior safety profiles and process control [20] [28]. Flow reactors minimize inventory of reactive materials while enabling precise temperature and residence time control [29] [27]. Typical flow systems employ packed bed reactors containing activated magnesium with organic halide solutions pumped through at controlled rates [17] [21].

Residence times in continuous systems range from 5-60 minutes depending on temperature and flow rates, compared to 1-3 hours for batch processes [20] [29]. Flow rates of 100-2000 milliliters per minute enable production scales of 500-5000 kilograms per batch equivalent [27] [28]. Temperature control in flow systems operates between 20-60°C, well below traditional reflux conditions while maintaining high conversion rates [21] [17].

Quality Control Protocols

Industrial quality control employs continuous monitoring systems including online infrared spectroscopy, temperature measurement, and pressure monitoring [29] [28]. Automated sampling systems enable regular analysis of product concentration, purity, and water content throughout production runs [20] [27]. Gas chromatographic analysis of hydrolysis products provides quantitative determination of organometallic content with precision better than ±2% [17] [21].

Statistical process control methods monitor key parameters including temperature profiles, flow rates, and reagent addition rates to ensure consistent product quality [25] [27]. Batch release criteria typically require minimum concentrations of 0.45-0.55 molar in tetrahydrofuran with water content below 100 parts per million [6] [29]. Stability testing protocols evaluate product degradation over time under various storage conditions to establish shelf life specifications [22] [28].

Alternative Synthetic Routes

Alternative synthetic approaches provide flexibility in production methods and enable access to the target compound under different reaction conditions [30] [31].

Metal-Halogen Exchange Methodologies

Metal-halogen exchange represents a powerful alternative to direct Grignard formation, particularly useful for substrates that exhibit poor reactivity in traditional protocols [31] [32]. This approach employs preformed organometallic reagents such as isopropylmagnesium chloride or butyllithium to effect halogen-metal exchange with 1-bromo-2-methyl-1-propene [31] [33].

The exchange reaction typically operates at lower temperatures (-78°C to 0°C) compared to direct synthesis, providing better selectivity and reduced side product formation [31] [32]. Reaction mechanisms involve single electron transfer processes leading to rapid equilibration between organometallic species [30] [34]. Yields of 70-90% are achievable with reaction times of 0.5-2 hours, significantly shorter than direct methods [31] [33].

Lithium trialkylmagnesiate complexes offer enhanced reactivity for challenging substrates [30] [31]. These "super-Grignard" reagents form through combination of alkyllithium compounds with magnesium halides, providing increased nucleophilicity and faster exchange kinetics [30] [34]. The approach proves particularly valuable for functionalized substrates containing acidic protons that would interfere with traditional Grignard formation [31] [32].

Transmetalation Approaches

Transmetalation methodology involves transfer of organic groups between different metals, enabling synthesis of 2-Methyl-1-propenylmagnesium bromide from organolithium precursors [34] [35]. This approach begins with formation of 2-methyl-1-propenyllithium through direct lithium-halogen exchange, followed by treatment with magnesium bromide to effect transmetalation [31] [35].

The transmetalation process operates under mild conditions with temperatures maintained between -78°C and -20°C throughout the sequence [31] [32]. Solvents such as tetrahydrofuran or diethyl ether provide adequate coordination for both organolithium and organomagnesium species [34] [35]. Reaction times typically range from 1-4 hours with overall yields of 60-85% based on the starting halide [31] [33].

Advantages of transmetalation include compatibility with sensitive functional groups and reduced steric hindrance effects compared to direct metal insertion [34] [35]. The method proves particularly useful for substrates containing electron-withdrawing groups or heteroatoms that inhibit traditional Grignard formation [31] [32]. However, the approach requires additional synthetic steps and specialized handling of organolithium intermediates [35] [31].

Novel Catalytic Methods

Recent developments in catalytic organometallic synthesis provide innovative approaches to 2-Methyl-1-propenylmagnesium bromide preparation [35] [36]. Photoredox catalysis enables single-electron activation of organic halides under mild conditions, facilitating metal insertion at ambient temperature [35] [37]. These methods employ visible light and iridium or ruthenium photocatalysts to generate radical intermediates that react readily with magnesium metal [35] [36].

Electrochemical methods offer another catalytic approach, utilizing controlled potential electrolysis to activate magnesium surfaces and promote organometallic formation [38] [35]. These techniques operate at room temperature with high current efficiency and minimal side product formation [35] [37]. The electrochemical approach proves particularly valuable for continuous production processes where precise control over reaction stoichiometry is required [38] [35].

Nickel-catalyzed coupling methodologies enable direct synthesis from simple precursors through cross-coupling reactions [39] [35]. These approaches combine organoborane or organozinc reagents with appropriate electrophiles in the presence of nickel catalysts to generate the target organometallic compound [35] [36]. While yields may be moderate (40-70%), the methods offer high functional group tolerance and operational simplicity [39] [35].

Solvent Considerations

Solvent selection profoundly influences the success of 2-Methyl-1-propenylmagnesium bromide synthesis, affecting both yield and product stability [40] [41].

Traditional Solvent Systems (Tetrahydrofuran)

Tetrahydrofuran remains the gold standard solvent for Grignard reagent preparation due to its optimal coordinating ability and chemical stability [1] [6]. The solvent effectively stabilizes organomagnesium species through coordination to the metal center, preventing aggregation and decomposition [41] [42]. Commercial preparations typically employ 0.5 molar solutions in anhydrous tetrahydrofuran with density of 0.952 grams per milliliter at 25°C [1] [6].

Tetrahydrofuran exhibits excellent solvating properties for both ionic and organometallic species, facilitating rapid reaction kinetics and high conversion rates [41] [42]. The solvent boiling point of 66°C enables convenient reflux conditions while maintaining reasonable energy efficiency [40] [41]. However, tetrahydrofuran presents safety concerns due to peroxide formation potential and relatively low flash point of -14°C [6] [40].

Quality requirements for tetrahydrofuran include water content below 0.01% and absence of peroxides, which can initiate unwanted polymerization or oxidation reactions [40] [41]. Stabilizers such as butylated hydroxytoluene may be added at concentrations of 250 parts per million to prevent peroxide formation during storage [6] [22]. The solvent must be freshly distilled or purified through molecular sieves before use in critical applications [40] [41].

Alternative Solvents (2-Methyltetrahydrofuran)

2-Methyltetrahydrofuran has emerged as a preferred alternative to traditional tetrahydrofuran for Grignard chemistry due to its improved safety profile and environmental benefits [40] [41]. This bio-derived solvent demonstrates equivalent or superior performance compared to tetrahydrofuran while offering reduced peroxide formation tendency and easier separation from aqueous phases [41] [42].

The higher boiling point of 80°C enables elevated reaction temperatures, reducing overall reaction times while maintaining excellent yields [41] [42]. Water miscibility is limited to 14 grams per 100 grams at 23°C, facilitating easier workup procedures and reduced waste generation [40] [41]. The solvent demonstrates particular advantages in suppressing Wurtz coupling side reactions common in benzyl Grignard chemistry [41] [42].

Economic considerations favor 2-methyltetrahydrofuran despite higher initial costs (approximately 2.5 times that of tetrahydrofuran) due to reduced processing requirements and improved safety profiles [40] [41]. Environmental benefits include renewable resource derivation from agricultural waste materials such as corncobs and bagasse [40] [43]. Regulatory advantages include improved toxicology profiles and reduced classification concerns compared to traditional ethereal solvents [40] [41].

Green Chemistry Approaches

Green chemistry initiatives focus on developing sustainable solvent systems that minimize environmental impact while maintaining synthetic efficiency [40] [43]. Cyclopentyl methyl ether represents another promising alternative with exceptional resistance to peroxide formation and improved hydrophobic properties [40] [44]. This solvent demonstrates limited water miscibility (1.1 grams per 100 grams at 23°C) and forms azeotropes that facilitate easier drying procedures [44] [41].

Water-based systems using phase transfer catalysts enable organometallic reactions under aqueous conditions, eliminating organic solvent requirements entirely [43] [45]. These approaches employ crown ethers or quaternary ammonium salts to facilitate organic-aqueous phase transfer while maintaining organometallic reactivity [43] [40]. However, such systems typically require specialized conditions and may exhibit reduced yields compared to traditional methods [43] [45].

Ionic liquids represent another green alternative, offering negligible vapor pressure and excellent thermal stability [43] [40]. These molten salts can solubilize both organic and inorganic species while providing unique reaction environments that may enhance selectivity [43] [45]. Cost considerations and purification challenges currently limit widespread adoption, but ongoing research continues to improve the viability of ionic liquid systems [40] [43].

Deep eutectic solvents derived from renewable resources offer additional green chemistry options with tunable properties and biodegradability [43] [45]. These systems combine hydrogen bond donors and acceptors to create liquid phases with properties intermediate between molecular solvents and ionic liquids [43] [40]. While still under development, these solvents show promise for organometallic synthesis applications where traditional solvents prove problematic [40] [43].